Bromodifluoroacetic acid

Description

The exact mass of the compound Bromodifluoroacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromodifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromodifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

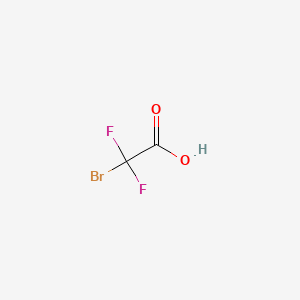

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378334 | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-08-5 | |

| Record name | 2-Bromo-2,2-difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Bromodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Bromodifluoroacetic acid (CAS No. 354-08-5). The information is presented to support research, development, and drug discovery applications where this compound is utilized as a critical building block and reagent.

Quantitative Physical Properties

The physical characteristics of Bromodifluoroacetic acid are summarized in the table below, offering a clear and concise reference for laboratory and developmental work.

| Physical Property | Value | Units |

| Molecular Formula | C₂HBrF₂O₂ | |

| Molecular Weight | 174.93 | g/mol |

| Appearance | Colorless liquid | |

| Density | 2.178 | g/cm³ |

| Melting Point | 40 | °C |

| Boiling Point | 134 - 145.5 | °C |

| pKa | 0.21 (Predicted) | |

| Refractive Index | 1.433 | |

| Solubility | Soluble in water. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of Bromodifluoroacetic acid. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

2.1. Determination of Melting Point

The melting point of Bromodifluoroacetic acid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of solid Bromodifluoroacetic acid is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Measurement: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. A narrow melting range is indicative of high purity.[1][2] For a pure substance, this range is typically sharp.[1][2] Impurities tend to lower and broaden the melting point range.[2]

2.2. Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[3]

-

Sample Preparation: A small amount of liquid Bromodifluoroacetic acid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Measurement: The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[3][4]

2.3. Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5]

-

Sample Preparation: A solution of Bromodifluoroacetic acid of known concentration is prepared in a suitable solvent, typically water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[5]

Synthesis of Bromodifluoroacetic Acid

A common method for the synthesis of Bromodifluoroacetic acid involves the reaction of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (B3057394) to form a bromodifluoroacetyl halide, which is then hydrolyzed.[6][7]

Experimental Workflow for the Synthesis of Bromodifluoroacetic Acid

Caption: Synthesis of Bromodifluoroacetic Acid.

Detailed Methodology:

-

A 1,1-difluoro-1,2-dibromodihaloethane is reacted with oleum (containing 50-70% sulfur trioxide).[6][7]

-

This reaction produces a bromodifluoroacetyl halide (either a bromide or chloride).[6][7]

-

The resulting bromodifluoroacetyl halide is then reacted directly with water in a hydrolysis step to yield Bromodifluoroacetic acid.[6][7]

-

The final product can be purified by distillation.

Applications in Chemical Synthesis

Bromodifluoroacetic acid is a valuable reagent in organic synthesis, primarily used for the introduction of the difluoromethyl group (-CF₂H) into molecules. One notable application is in the Reformatsky reaction.

Generalized Reformatsky Reaction Pathway

Caption: The Reformatsky Reaction Mechanism.

In this reaction, an α-halo ester, such as ethyl bromodifluoroacetate, reacts with zinc to form an organozinc intermediate known as a Reformatsky enolate.[8][9] This enolate then acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup.[8][9] This reaction is a powerful tool for carbon-carbon bond formation.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Purification of Bromodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bromodifluoroacetic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document details established synthetic methodologies, purification protocols, and presents quantitative data in a structured format for ease of comparison.

Synthesis of Bromodifluoroacetic Acid

The primary industrial synthesis of bromodifluoroacetic acid involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (B3057394) to generate a bromodifluoroacetyl halide. This intermediate is then hydrolyzed to yield the final acid product.[1][3]

Key Synthetic Pathways

Two main pathways for the synthesis of bromodifluoroacetic acid are highlighted, primarily differing in the starting perhalogenated ethane (B1197151) derivative.

-

Pathway A: Starting from 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br).

-

Pathway B: Involving the formation of ethyl bromodifluoroacetate from 1,1-difluorotetrabromoethane (CF₂BrCBr₃) followed by hydrolysis (inferred).

The general reaction scheme involves two main steps: the formation of the bromodifluoroacetyl halide and its subsequent hydrolysis.[1]

Figure 1: General Synthesis Pathway for Bromodifluoroacetic Acid.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from a representative synthesis of bromodifluoroacetic acid.

| Parameter | Value | Reference |

| Starting Material | 1,2-dibromo-1,1-difluoro-2,2-dichloroethane | [1] |

| Amount of Starting Material | 153 g (0.5 mol) | [1] |

| Reagent | 65% Oleum | [1] |

| Amount of Reagent | 123 g (1 mol SO₃) | [1] |

| Reaction Temperature (Step 1) | 50°C | [1] |

| Hydrolysis Temperature (Step 2) | ~25°C | [1] |

| Final Product | Bromodifluoroacetic Acid | [1] |

| Yield | 80% | [1][4] |

Experimental Protocol: Synthesis of Bromodifluoroacetic Acid from CF₂BrCCl₂Br

This protocol is based on the method described in the patent literature.[1]

Materials:

-

1,2-dibromo-1,1-difluoro-2,2-dichloroethane (153 g, 0.5 mol)

-

65% Oleum (123 g)

-

Water (150 g)

-

7% Sodium sulphite solution

-

Isopropyl ether

Equipment:

-

500 cm³ glass reactor with mechanical stirring, isobaric dropping funnel, and distillation column

-

Second reactor with cooling jacket, mechanical stirring, and condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Charge the first glass reactor with 153 g (0.5 mol) of 1,2-dibromo-1,1-difluoro-2,2-dichloroethane.

-

Connect the distillation column draw-off to the second reactor containing 150 g of water.

-

Cool the second reactor to 5°C using the cooling jacket.

-

-

Formation of Bromodifluoroacetyl Halide:

-

Heat the first reactor to 50°C.

-

Add 123 g of 65% oleum to the first reactor over 2 hours and 30 minutes.

-

Continuously distill the bromodifluoroacetyl halide as it forms and transfer it to the second reactor.

-

-

Hydrolysis:

-

Maintain the temperature of the second reactor at approximately 25°C during the hydrolysis of the incoming bromodifluoroacetyl halide.

-

-

Work-up:

-

Once the reaction is complete, flush the apparatus with nitrogen and allow it to cool to room temperature.

-

Add a 7% sodium sulphite solution to the second reactor to neutralize any remaining bromine.

-

Extract the bromodifluoroacetic acid from the aqueous solution using isopropyl ether.

-

-

Purification:

-

Purify the extracted bromodifluoroacetic acid by distillation under reduced pressure.

-

Purification of Bromodifluoroacetic Acid

The primary method for purifying bromodifluoroacetic acid is distillation under reduced pressure.[1][4] This technique is suitable for separating the volatile acid from less volatile impurities.

Purification Workflow

Figure 2: Purification Workflow for Bromodifluoroacetic Acid.

Quantitative Data for Purification

While specific boiling points under reduced pressure are not detailed in the provided synthesis examples, it is a standard technique for purifying carboxylic acids. The final purity of related esters after distillation is reported to be greater than 98%.[5]

Synthesis of Ethyl Bromodifluoroacetate

For context and as a related valuable compound, the synthesis of ethyl bromodifluoroacetate is also presented. This ester can be a precursor to the acid through hydrolysis.

Quantitative Data for Ethyl Bromodifluoroacetate Synthesis

| Parameter | Value | Reference |

| Starting Material | 1,1-difluorotetrabromoethane | [2] |

| Amount of Starting Material | 118 g (0.3 mol) | [2] |

| Reagent | 65% Oleum | [2] |

| Amount of Reagent | 86.1 g (0.7 mol SO₃) | [2] |

| Reaction Temperature (Step 1) | 100°C | [2] |

| Esterification Temperature | 30°C | [5] |

| Final Product | Ethyl Bromodifluoroacetate | [2] |

| Yield | 77.5% (pure molar yield) | [5] |

| Purity | >98% | [5] |

Safety Considerations

Bromodifluoroacetic acid and its derivatives, along with the reagents used in their synthesis such as oleum, are corrosive and hazardous. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The vapors of ethyl bromodifluoroacetate are irritating to the eyes.[6]

References

- 1. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 2. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. JP2003040835A - Method for producing bromodifluoroacetic acid compound - Google Patents [patents.google.com]

- 4. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 5. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

CAS number and molecular structure of Bromodifluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromodifluoroacetic acid, a key building block in modern synthetic chemistry. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the realm of drug discovery and materials science.

Core Chemical Information

Bromodifluoroacetic acid, a halogenated carboxylic acid, is a valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its unique electronic properties make it a versatile tool in the synthesis of complex chemical entities.

Molecular Structure:

The structure of Bromodifluoroacetic acid is characterized by a carboxylic acid moiety attached to a carbon atom bearing two fluorine atoms and one bromine atom.

-

Chemical Name: 2-bromo-2,2-difluoroacetic acid

-

SMILES: O=C(O)C(F)(Br)F[4]

Physicochemical Properties

The quantitative physicochemical properties of Bromodifluoroacetic acid are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Melting Point | 40 °C | [1][6] |

| Boiling Point | 134 °C | [1] |

| 145.5 °C at 760 mmHg | [7][8] | |

| Density | 2.178 g/cm³ | [1][9] |

| 2.2 g/cm³ | [7][10] | |

| Flash Point | 36.8 °C | [1][7] |

| Vapor Pressure | 2.71 mmHg at 25°C | [1][7] |

| Refractive Index | 1.433 | [1][8] |

| pKa (Predicted) | 0.21 ± 0.10 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of Bromodifluoroacetic acid. The following table summarizes the available spectroscopic data. While direct spectra are not provided, these references confirm their existence and can be consulted for detailed information.

| Spectrum Type | Availability | Notes |

| ¹H NMR | Available for related compounds like Difluoroacetic acid and Bromoacetic acid. | The acidic proton would be a broad singlet. |

| ¹³C NMR | Available for related compounds like Ethyl bromodifluoroacetate and Difluoroacetic acid. | Expected to show signals for the carbonyl carbon and the bromodifluoromethyl carbon. |

| ¹⁹F NMR | Available. | A key technique for characterizing this compound, showing a singlet for the two equivalent fluorine atoms.[11][12] |

| Infrared (IR) | Available for related compounds like Ethyl bromodifluoroacetate. | Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches are expected. |

| Mass Spectrometry (MS) | Available for related compounds like Ethyl bromodifluoroacetate. | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of Bromodifluoroacetic acid are presented below. These protocols are intended to provide a foundational understanding for laboratory implementation.

A common industrial method for the preparation of Bromodifluoroacetic acid involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane precursor using oleum (B3057394) (fuming sulfuric acid), followed by hydrolysis.[13][14]

Reaction Scheme:

Synthesis of Bromodifluoroacetic Acid.

Experimental Procedure:

-

Reaction Setup: A two-necked flask equipped with a dropping funnel, a condenser, and a distillation head is charged with the 1,1-difluoro-1,2-dibromodihaloethane starting material (e.g., 1,1-difluorotetrabromoethane).

-

Addition of Oleum: The reactor is heated to approximately 100°C. Oleum (65% SO₃) is then added dropwise over a period of 1 to 2 hours.[15]

-

Formation of Acyl Halide: The bromodifluoroacetyl halide intermediate is formed and continuously extracted from the reaction medium by distillation.[15]

-

Hydrolysis: The collected distillate containing the bromodifluoroacetyl halide is then carefully reacted with water to hydrolyze the acyl halide to Bromodifluoroacetic acid.

-

Purification: The resulting Bromodifluoroacetic acid can be purified by extraction with a suitable organic solvent (e.g., ether) followed by distillation.[7]

Sodium bromodifluoroacetate, readily prepared from Bromodifluoroacetic acid, serves as an efficient difluorocarbene source for the synthesis of gem-difluorocyclopropanes, which are important motifs in medicinal chemistry.[1] This method offers advantages over the use of sodium chlorodifluoroacetate, including lower reaction temperatures and easier handling.[1]

Reaction Workflow:

Workflow for gem-Difluorocyclopropanation.

Experimental Procedure:

-

Preparation of Sodium Bromodifluoroacetate: Bromodifluoroacetic acid is neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, in an appropriate solvent. The resulting salt is then dried under vacuum.

-

Cyclopropanation Reaction: In a reaction vessel, the alkene substrate and sodium bromodifluoroacetate are suspended in a high-boiling aprotic solvent such as diglyme.

-

Heating: The reaction mixture is heated to a temperature sufficient to induce decarboxylation of the sodium bromodifluoroacetate and generate the difluorocarbene intermediate. This temperature is typically lower than that required for the corresponding chloro-derivative.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired gem-difluorocyclopropane.

Applications in Drug Development and Research

Bromodifluoroacetic acid and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][13] The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as a difluorocarbene precursor allows for the construction of gem-difluorocyclopropyl moieties, which are increasingly found in bioactive molecules due to their unique conformational constraints and electronic properties.[1] Researchers also utilize this compound in the development of novel materials where the fluorine content can impart desirable properties.[9]

References

- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl bromodifluoroacetate(667-27-6) 13C NMR [m.chemicalbook.com]

- 6. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 7. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

Spectroscopic Profile of Bromodifluoroacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for bromodifluoroacetic acid, a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. The information is targeted towards researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for bromodifluoroacetic acid and its commonly used ethyl ester. This data is essential for the structural elucidation and quality control of this important chemical intermediate.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Bromodifluoroacetic Acid | - | ~10-12 (Broad) | Singlet | 1H | -COOH |

| Ethyl Bromodifluoroacetate | CDCl₃ | 4.42 | Quartet | 2H | -OCH₂CH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Bromodifluoroacetic Acid | - | ~160-165 | C=O |

| ~108-112 (t) | CBrF₂ | ||

| Ethyl Bromodifluoroacetate | CDCl₃ | 159.5 | C=O |

| 108.8 | CBrF₂ | ||

| 64.5 | -OCH₂CH₃ | ||

| 13.5 | -OCH₂CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| Bromodifluoroacetic Acid | - | Not available | Not available |

| Ethyl Bromodifluoroacetate | CDCl₃ | 16.8 | J₁ (C-F) = 314 Hz, J₂ (C-F) = 31 Hz |

Table 4: IR Spectroscopic Data

| Compound | Functional Group | Wavenumber (cm⁻¹) | Description |

| Bromodifluoroacetic Acid | O-H stretch (Carboxylic Acid) | ~2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | ~1700-1720 | Strong, sharp | |

| C-F stretch | ~1100-1300 | Strong | |

| C-Br stretch | ~500-600 | Medium to weak |

Table 5: Mass Spectrometry Data

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Bromodifluoroacetic Acid | 174/176 (Br isotopes) | [M-OH]⁺, [M-COOH]⁺, [CBrF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Synthesis of Bromodifluoroacetic Acid

Bromodifluoroacetic acid can be prepared by the hydrolysis of its corresponding acyl halide. For instance, bromodifluoroacetyl halide is reacted with water to yield bromodifluoroacetic acid. The product can then be purified by extraction with a suitable solvent, such as an ester, followed by distillation.[1]

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (B1202638) (TMS) often used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluoroacetic acid may be used.[1]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of bromodifluoroacetic acid is illustrated in the diagram below. This workflow ensures a systematic approach to confirming the structure and purity of the compound.

This guide provides a foundational understanding of the spectroscopic properties of bromodifluoroacetic acid, which is crucial for its application in research and development. For more detailed information, researchers are encouraged to consult the cited literature and spectral databases.

References

The Chemical Reactivity and Stability of Bromodifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetic acid (BrCF₂COOH) is a halogenated carboxylic acid of significant interest in organic synthesis and drug development. Its unique trifunctional nature, possessing a carboxylic acid group, a difluoromethylene group, and a bromine atom, makes it a versatile building block for the introduction of the difluoromethyl group (CF₂H) and other fluorinated moieties into complex molecules. Understanding the chemical reactivity and stability of this compound is paramount for its safe handling, storage, and effective utilization in synthetic protocols. This technical guide provides an in-depth analysis of the known and predicted reactivity and stability characteristics of bromodifluoroacetic acid, supported by available data and analogous chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of bromodifluoroacetic acid is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₂HBrF₂O₂ | [1] |

| Molecular Weight | 174.93 g/mol | [1] |

| Boiling Point | 134 °C | [2] |

| pKa (predicted) | 0.21 ± 0.10 | [3] |

| Appearance | Colorless liquid | [3] |

Table 1: Physicochemical Properties of Bromodifluoroacetic Acid

Chemical Reactivity

The reactivity of bromodifluoroacetic acid is primarily dictated by the interplay of its three functional components: the acidic carboxyl group, the electron-withdrawing difluoromethylene group, and the labile bromine atom.

Acidity

With a predicted pKa of approximately 0.21, bromodifluoroacetic acid is a strong acid.[3] This high acidity is a consequence of the strong inductive effect of the two fluorine atoms and the bromine atom, which stabilize the carboxylate anion. This property is crucial for its role in various chemical transformations where proton catalysis or the generation of its conjugate base is required.

Nucleophilic Substitution at the α-Carbon

A key feature of α-halo acids is their susceptibility to nucleophilic substitution at the α-carbon.[4] Bromodifluoroacetic acid is expected to undergo Sₙ2 reactions with a variety of nucleophiles, leading to the displacement of the bromide ion. The presence of the two fluorine atoms can influence the reaction rate and mechanism.

Common nucleophiles that can react with bromodifluoroacetic acid include:

-

Hydroxide (B78521): Reaction with strong bases like sodium hydroxide will primarily result in an acid-base reaction due to the high acidity of the carboxylic acid. However, under controlled conditions, nucleophilic substitution to form difluorohydroxyacetic acid could potentially occur, though likely in competition with elimination reactions.

-

Amines: Amines can act as nucleophiles to displace the bromide, forming α-amino difluoroacetic acid derivatives.

-

Thiolates: Thiolates are generally good nucleophiles and are expected to react efficiently to form α-thio difluoroacetic acid derivatives.

The kinetics of these reactions will be dependent on the nature of the nucleophile, the solvent, and the temperature.[5]

Chemical Stability

The stability of bromodifluoroacetic acid is a critical consideration for its storage and handling. It is susceptible to degradation under certain conditions, including high temperatures, exposure to certain chemicals, and UV radiation.

Thermal Stability

The C-Br bond is weaker than the C-F bond, suggesting that HBr elimination may be a more favorable initial decomposition step. The presence of the difluoromethylene group is expected to influence the decomposition temperature. It is recommended to handle bromodifluoroacetic acid at elevated temperatures with caution in a well-ventilated fume hood.

Hydrolytic Stability

The hydrolysis of α-haloalkanoic acids can occur, particularly under basic conditions, to yield the corresponding α-hydroxy acids.[8] For bromodifluoroacetic acid, this would involve the nucleophilic substitution of the bromide by water or hydroxide ions.

The rate of hydrolysis is expected to be pH-dependent, with faster rates at higher pH due to the increased concentration of the more nucleophilic hydroxide ion.[8] However, the strong acidity of bromodifluoroacetic acid means that at neutral pH, the concentration of the carboxylate anion will be high, which may influence the hydrolysis rate.

Photostability

Limited specific data exists on the photostability of bromodifluoroacetic acid. However, halogenated organic compounds, in general, can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[9][10] The C-Br bond is significantly weaker than C-F and C-C bonds, making it the most likely site for photochemical cleavage.

Upon absorption of UV light, the C-Br bond can undergo homolytic cleavage to generate a bromine radical and a difluoroacetic acid radical. These reactive radical species can then participate in a variety of secondary reactions, leading to the degradation of the parent molecule. Therefore, it is advisable to store bromodifluoroacetic acid in amber bottles or otherwise protected from light to prevent photochemical decomposition.

Incompatible Materials and Handling Recommendations

Based on its chemical properties, bromodifluoroacetic acid is incompatible with the following:

-

Strong Bases: Reacts exothermically in an acid-base neutralization. Strong bases can also promote elimination and substitution reactions.

-

Strong Oxidizing Agents: Can potentially react vigorously.

-

Reducing Agents: The bromine atom may be susceptible to reduction.

-

Metals: As a strong acid, it can corrode many metals, potentially generating flammable hydrogen gas.

Handling and Storage Recommendations:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly closed.

-

Use in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Detailed experimental protocols for assessing the stability of a compound like bromodifluoroacetic acid are crucial for generating reliable data. Below are generalized methodologies that can be adapted for this specific compound.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the decomposition temperature and characterize thermal events.

Methodology:

-

Instrument: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC) is used.[11][12]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of bromodifluoroacetic acid is placed in an inert crucible (e.g., alumina (B75360) or platinum).[13] Given the corrosive nature of the acid, the crucible material must be carefully selected.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

Data Collection: The instrument records the sample weight (TGA) and the heat flow to the sample (DSC) as a function of temperature.

-

Analysis: The TGA curve reveals the onset temperature of decomposition and the percentage of weight loss. The DSC curve indicates whether the decomposition is endothermic or exothermic.

Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

-

Reaction Setup: A solution of bromodifluoroacetic acid is prepared in a buffered aqueous solution of a specific pH. The reaction is maintained at a constant temperature in a thermostatted water bath.[15][16]

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or neutralization.

-

Analysis: The concentration of bromide ions (the product of hydrolysis) or the remaining bromodifluoroacetic acid in each aliquot is determined using a suitable analytical technique, such as ion chromatography (IC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The concentration of the reactant or product is plotted against time. The rate constant (k) is determined from the slope of the line, depending on the order of the reaction.

Photostability Assessment

Objective: To evaluate the degradation of the compound under UV irradiation.

Methodology:

-

Sample Preparation: A solution of bromodifluoroacetic acid in a photochemically inert solvent (e.g., water or acetonitrile) is prepared in a quartz cuvette or reactor.[9][10]

-

Irradiation: The solution is exposed to a controlled source of UV radiation (e.g., a xenon lamp or a mercury lamp) for a defined period.

-

Monitoring: The degradation of bromodifluoroacetic acid is monitored over time by taking aliquots and analyzing them using UV-Vis spectroscopy (if the compound or its degradation products have a chromophore) or HPLC.[17]

-

Data Analysis: The concentration of bromodifluoroacetic acid is plotted as a function of irradiation time to determine the photodegradation rate. The identification of degradation products can be performed using techniques like LC-MS.

Conclusion

Bromodifluoroacetic acid is a highly reactive and versatile reagent with significant potential in chemical synthesis. Its strong acidity and the presence of a labile bromine atom at the α-position are the primary drivers of its chemical behavior. While it offers considerable synthetic utility, its stability profile necessitates careful handling and storage. It is susceptible to thermal decomposition at elevated temperatures, can undergo hydrolysis, and is likely prone to photodegradation. A thorough understanding of these reactivity and stability parameters is essential for researchers and drug development professionals to ensure its safe and effective application in the laboratory and in scale-up processes. Further experimental studies are warranted to provide more precise quantitative data on its decomposition kinetics, hydrolysis rates, and photostability.

References

- 1. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BROMODIFLUOROACETIC ACID | 354-08-5 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of the thermal decomposition of difluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. web.viu.ca [web.viu.ca]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. researchgate.net [researchgate.net]

- 13. epfl.ch [epfl.ch]

- 14. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. nitt.edu [nitt.edu]

- 17. mdpi.com [mdpi.com]

Discovery and history of Bromodifluoroacetic acid

A comprehensive guide to the discovery, history, and synthesis of Bromodifluoroacetic Acid (CAS 354-08-5), prepared for researchers, scientists, and drug development professionals.

Abstract

Bromodifluoroacetic acid (BrCF₂COOH) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. This document provides an in-depth overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its synthesis. Quantitative physicochemical data are presented in tabular format for easy reference, and key synthetic pathways are illustrated using logical diagrams.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics are among the benefits that make fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals. Bromodifluoroacetic acid serves as a key building block for the introduction of the difunctional –CF₂– and bromo moieties, making it a versatile reagent in modern organic synthesis. This guide explores the origins of this important compound and provides practical details for its preparation.

History and Discovery

While a definitive singular "discovery" of bromodifluoroacetic acid is not prominently documented, its emergence is rooted in the broader development of organofluorine chemistry. Early methods for the synthesis of related fluorinated carboxylic acids were being explored in the mid-20th century.

One of the earliest relevant preparations that set the stage for bromodifluoroacetic acid was reported by H. Cohn and E. D. Bergmann in 1964 in the Israel Journal of Chemistry.[1] Their work detailed the autooxidation of 1,1-dibromo-2,2-difluoroethylene, which yielded a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride (B91410).[1][2] These acyl halides could then be converted to their corresponding ethyl esters, providing a pathway to the acid itself through hydrolysis.[3]

A significant advancement in the synthesis of derivatives of bromodifluoroacetic acid was described by O. Paleta, F. Liška, and A. Pošta in 1970 in the Collection of Czechoslovak Chemical Communications.[4] They reported the synthesis of methyl bromodifluoroacetate from the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (B1294775) with oleum (B3057394) in the presence of a mercury catalyst.[4] This work is frequently cited in later patents as a foundational method for producing bromodifluoroacetic acid and its esters.[2][5]

These early synthetic efforts laid the groundwork for the more refined and varied preparation methods available today. The increasing demand for fluorinated building blocks in drug discovery and materials science has since propelled further research into efficient and scalable syntheses of bromodifluoroacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of bromodifluoroacetic acid is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 354-08-5 | [6][7] |

| Molecular Formula | C₂HBrF₂O₂ | [6][8] |

| Molecular Weight | 174.93 g/mol | [6][8] |

| Appearance | Colorless liquid | [6] |

| Melting Point | 40 °C (some sources report -37 °C) | [6][7] |

| Boiling Point | 134 °C (some sources report 79 °C or 145.5 °C) | [6][8][9] |

| Density | 2.178 g/cm³ (predicted) | [6][7] |

| pKa | 0.21 ± 0.10 (predicted) | [6][7] |

| Flash Point | 36.8 °C | [6] |

| Vapor Pressure | 2.71 mmHg at 25°C | [6] |

| Refractive Index | 1.433 | [6] |

Synthesis of Bromodifluoroacetic Acid: Key Methodologies

Several synthetic routes to bromodifluoroacetic acid have been developed. The following sections provide detailed protocols for two historically significant and practical methods.

Synthesis via Oxidation of 1,1-Dibromo-2,2-difluoroethylene (Based on the work of Cohn and Bergmann)

This pathway involves the preparation of a key intermediate, 1,1-dibromo-2,2-difluoroethylene, from vinylidene fluoride, followed by its oxidation.[1][2]

Logical Workflow:

Experimental Protocols:

Step 1: Synthesis of 1,2-Dibromo-1,1-difluoroethane [2]

-

Materials: Vinylidene fluoride, Bromine.

-

Procedure:

-

In a suitable reaction vessel equipped for UV irradiation, introduce liquid bromine.

-

Bubble vinylidene fluoride gas through the bromine at room temperature while irradiating with a UV lamp.

-

The reaction is typically quantitative. The product, 1,2-dibromo-1,1-difluoroethane, can be purified by distillation.

-

Step 2: Synthesis of 1,1-Dibromo-2,2-difluoroethylene [2]

-

Materials: 1,2-Dibromo-1,1-difluoroethane, Aqueous alkaline solution (e.g., NaOH or KOH).

-

Procedure:

-

To a stirred solution of 1,2-dibromo-1,1-difluoroethane, add an aqueous alkaline solution.

-

The dehydrobromination reaction proceeds to yield 1,1-dibromo-2,2-difluoroethylene.

-

The product can be separated and purified by distillation. The overall yield from vinylidene fluoride is approximately 63%.[2]

-

Step 3: Auto-oxidation to Bromodifluoroacetyl Halides and Hydrolysis to Bromodifluoroacetic Acid [1][2]

-

Materials: 1,1-Dibromo-2,2-difluoroethylene, Oxygen (or air).

-

Procedure:

-

Pass a stream of oxygen or air through 1,1-dibromo-2,2-difluoroethylene.

-

This auto-oxidation yields a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride (yield approximately 90%).[2]

-

The resulting mixture of acid halides is then carefully hydrolyzed with water.

-

The bromodifluoroacetic acid can be extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether) and purified by distillation.

-

Synthesis via Oxidation of 1,1-Difluoro-1,2-dibromodihaloethanes with Oleum (Based on the work of Paleta et al.)

This method utilizes a readily available starting material and a strong oxidizing agent to generate a bromodifluoroacetyl halide intermediate, which is then converted to the acid or its esters.[2][4][5]

Logical Workflow:

Experimental Protocol:

Step 1: Preparation of Methyl Bromodifluoroacetate [2][4]

-

Materials: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (60 g, 0.217 mol), 60% Oleum (40 ml, 0.606 mol SO₃), Mercuric oxide (HgO, 0.5 g), Methanol, Potassium fluoride (KF).

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and a gas outlet, combine 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, 60% oleum, and mercuric oxide.

-

Heat the mixture under reflux for 6 hours.

-

The gaseous products, primarily bromodifluoroacetyl fluoride, are passed into an ethanolic solution of potassium fluoride.

-

This procedure yields methyl bromodifluoroacetate. The yield can be improved to approximately 60.4% by the addition of more SO₃.[2]

-

Step 2: Hydrolysis to Bromodifluoroacetic Acid

-

Materials: Methyl bromodifluoroacetate, Acidic or basic aqueous solution.

-

Procedure:

-

Hydrolyze the methyl bromodifluoroacetate using standard procedures, such as heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

-

After hydrolysis, extract the bromodifluoroacetic acid with a suitable organic solvent.

-

Purify the final product by distillation.

-

Applications in Drug Development and Research

Bromodifluoroacetic acid is a valuable reagent for introducing the difluoromethyl group into organic molecules. This moiety is often used as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of a carboxylic acid. Its applications in medicinal chemistry are extensive, contributing to the development of new therapeutic agents with improved pharmacological profiles. In materials science, the incorporation of the difluoromethyl group can enhance thermal and chemical resistance.

Conclusion

Bromodifluoroacetic acid has a rich history rooted in the pioneering work of early organofluorine chemists. From its initial preparations through multi-step sequences to more direct modern methods, its synthesis has evolved to meet the growing demands of the pharmaceutical and materials science industries. The detailed physicochemical data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with this important fluorinated building block.

References

- 1. scispace.com [scispace.com]

- 2. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. BROMODIFLUOROACETIC ACID CAS#: 354-08-5 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Difluoro-bromoacetic acid | CAS#:354-08-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Safe Handling of Bromodifluoroacetic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and safety protocols for all laboratory reagents is paramount. This guide provides a detailed overview of Bromodifluoroacetic acid (CAS No: 354-08-5), focusing on its safe handling, storage, and emergency procedures.

Chemical and Physical Properties

Bromodifluoroacetic acid is an organofluorine compound utilized as a versatile building block in various synthetic processes, particularly in the pharmaceutical and agrochemical industries for introducing difluoromethyl and bromo-functional groups into organic molecules.[1] The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C2HBrF2O2 | [1][2][3][4][5] |

| Molecular Weight | 174.93 g/mol | [1][3] |

| CAS Number | 354-08-5 | [1][2][3][4] |

| Appearance | Colorless liquid or white powder with a pungent smell | [1][5][6] |

| Boiling Point | 134 °C | [1][4] |

| Melting Point | 40 °C | [4][7] |

| Density | Approximately 2.178 g/cm³ | [1][4] |

| Solubility | High solubility in water, soluble in alcohol and esters.[5] |

Hazard Identification and Classification

Bromodifluoroacetic acid is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Skin Corr. 1B | Danger | H314 - Causes severe skin burns and eye damage.[2][3][6][8][9] |

| Serious Eye Damage/Irritation | Eye Dam. 1 | Danger | H318 - Causes serious eye damage.[2][9] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Danger | H335 - May cause respiratory irritation.[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 (Harmful) | Warning | H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled.[3][10] |

| Corrosive to Metals | Category 1 | H290 - May be corrosive to metals.[8] |

Experimental and Handling Protocols

Adherence to strict safety protocols is mandatory when working with bromodifluoroacetic acid to minimize risk of exposure and injury.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. This includes, but is not limited to, the equipment outlined in the diagram below.

Caption: Personal Protective Equipment (PPE) for Bromodifluoroacetic Acid.

Safe Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[2][6][8][11]

-

Avoid all personal contact, including inhalation of dust, fumes, mist, spray, or vapors.[2][8]

-

Use non-sparking tools and explosion-proof equipment.[6][12]

-

Ground all equipment when handling the product to prevent static discharge.[12]

-

Keep containers securely sealed when not in use.[8]

Storage Conditions

-

The substance is hygroscopic; store under an inert gas.[2]

-

Store away from incompatible materials and foodstuff containers.[8]

-

Protect containers from physical damage and check regularly for leaks.[8]

Chemical Incompatibilities

Bromodifluoroacetic acid is incompatible with certain substances. Contact with these materials should be avoided to prevent dangerous reactions.

Caption: Chemical Incompatibility Chart for Bromodifluoroacetic Acid.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken upon exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] Material is destructive to the tissue of the mucous membranes and upper respiratory tract.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][8] |

Spill and Leak Cleanup

In case of a spill, the following workflow should be initiated.

Caption: Emergency Workflow for Spills and Leaks.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[2]

-

Specific Hazards : Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[2] Acids may also react with metals to produce highly flammable and explosive hydrogen gas.[8]

-

Protective Equipment : Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[2][11]

Disposal Considerations

Disposal of bromodifluoroacetic acid and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the chemical to enter drains or sewer systems.[6][12] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[6]

Toxicological Information

While a full toxicological profile is not available in the provided search results, it is known that bromodifluoroacetic acid is harmful if swallowed, inhaled, or in contact with skin.[10] It causes severe skin burns and eye damage.[2][3][6][8][9] Inhalation may cause respiratory irritation and is destructive to the tissues of the mucous membranes and upper respiratory tract, with symptoms including coughing, shortness of breath, headache, and nausea.[2] Long-term exposure to respiratory irritants may lead to airways disease.[8] There is no classification for reproductive toxicity.[2]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this material before handling.

References

- 1. nbinno.com [nbinno.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BROMODIFLUOROACETIC ACID CAS#: 354-08-5 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Difluoro-bromoacetic acid | CAS#:354-08-5 | Chemsrc [chemsrc.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Bromodifluoroacetic Acid: Commercial Availability, Pricing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetic acid (CAS No. 354-08-5) is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl (-CF2H) and gem-difluorocyclopropyl moieties into organic molecules. These structural motifs are of significant interest in medicinal chemistry and drug development due to their ability to modulate the physicochemical and pharmacological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the commercial suppliers, pricing, and key synthetic applications of bromodifluoroacetic acid, with a focus on experimental methodologies relevant to researchers in the field.

Commercial Suppliers and Pricing

Bromodifluoroacetic acid is readily available from a range of chemical suppliers. The purity and price can vary between suppliers and are dependent on the quantity purchased. Below is a summary of representative commercial suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Oakwood Chemical | 024408 | 95% | 1 g | $11.00 |

| 5 g | $30.00 | |||

| 25 g | $90.00 | |||

| 100 g | $270.00 | |||

| Amerigo Scientific | CBB1100386ATL | 95% | 10 g | $181.00 |

| 50 g | inquire | |||

| Key Organics | FS-4424 | >95% | 100 g | £143.00 |

| Santa Cruz Biotechnology | sc-254497 | ≥98% | inquire | inquire |

| BOC Sciences | 354-08-5 | inquire | inquire | inquire |

Synthetic Applications and Experimental Protocols

Bromodifluoroacetic acid and its derivatives, such as sodium bromodifluoroacetate and ethyl bromodifluoroacetate, are versatile reagents for various fluorination reactions. The primary applications involve the generation of difluorocarbene (:CF2) for subsequent reactions.

Gem-Difluorocyclopropanation of Alkenes

Bromodifluoroacetic acid, typically after conversion to its sodium salt (sodium bromodifluoroacetate), serves as an efficient precursor for the generation of difluorocarbene, which can then react with a wide range of alkenes to form gem-difluorocyclopropanes.[1] This reaction is valuable for the synthesis of novel carbocyclic structures with potential applications in drug discovery.

This protocol describes a general procedure for the gem-difluorocyclopropanation of an alkene using sodium bromodifluoroacetate as the difluorocarbene source.

Materials:

-

Alkene

-

Sodium bromodifluoroacetate (BrCF2CO2Na)

-

Anhydrous diglyme (B29089)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 equiv) in anhydrous diglyme under an inert atmosphere.

-

Add sodium bromodifluoroacetate (1.5 - 2.0 equiv) to the solution.

-

Heat the reaction mixture to the desired temperature (typically between 120-160 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired gem-difluorocyclopropane.

References

An In-depth Technical Guide on the Solubility of Bromodifluoroacetic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of bromodifluoroacetic acid. Due to the limited availability of direct quantitative data for bromodifluoroacetic acid, this document presents an estimated solubility profile based on the known solubilities of structurally analogous haloacetic acids. Furthermore, this guide furnishes comprehensive, standardized methodologies for the experimental determination of solubility, empowering researchers to ascertain precise data for their specific applications. A logical workflow is also presented to illustrate the utility of bromodifluoroacetic acid in synthetic chemistry, particularly in the context of drug development.

Introduction

Bromodifluoroacetic acid (BrCF₂COOH) is a halogenated carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a precursor for the introduction of the difluoromethyl (CF₂) and bromo-functional groups into organic molecules, a strategy often employed to enhance the metabolic stability and efficacy of drug candidates. A thorough understanding of its solubility in various common organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation. This guide aims to provide a comprehensive resource on this topic.

Estimated Solubility Profile of Bromodifluoroacetic Acid

The presence of the carboxylic acid group suggests that bromodifluoroacetic acid will exhibit good solubility in polar protic solvents (e.g., water, methanol, ethanol) through hydrogen bonding. The electronegative fluorine atoms and the bromine atom increase the overall polarity of the molecule, likely enhancing its solubility in polar aprotic solvents (e.g., acetone, DMSO). Conversely, its solubility is expected to be lower in nonpolar solvents (e.g., hexane, toluene).

Disclaimer: The following table provides an estimated, qualitative solubility profile. These values are extrapolated from data for related compounds and should be used as a guideline for solvent selection. Experimental verification is strongly recommended.

| Solvent | Solvent Type | Estimated Qualitative Solubility | Rationale/Supporting Data for Analogs |

| Water | Polar Protic | Miscible / Very Soluble | Trifluoroacetic acid is miscible with water.[1][2] Dibromoacetic acid is very soluble in water (2110 g/L at 25 °C).[3] Difluoroacetic acid is miscible with water.[4] |

| Methanol | Polar Protic | Miscible / Very Soluble | Trifluoroacetic acid is miscible with methanol.[1][5] Monobromoacetic acid is soluble in methanol.[6] Dibromoacetic acid is reported to be soluble in ethanol.[7] |

| Ethanol | Polar Protic | Miscible / Very Soluble | Trifluoroacetic acid is miscible with ethanol.[1][2] Monobromoacetic acid is soluble in ethanol.[8] Dibromoacetic acid is very soluble in ethanol.[7] |

| Acetone | Polar Aprotic | Soluble / Miscible | Trifluoroacetic acid is miscible with acetone.[1][2] Monobromoacetic acid is soluble in acetone.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Expected to be soluble due to its high polarity. |

| Acetonitrile | Polar Aprotic | Soluble | Trifluoroacetic acid is miscible with various organic solvents.[1] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Many organic acids exhibit solubility in dichloromethane. |

| Diethyl Ether | Polar Aprotic | Soluble | Trifluoroacetic acid is miscible with diethyl ether.[1][2] Dibromoacetic acid is soluble in diethyl ether.[7] |

| Toluene | Nonpolar | Slightly Soluble / Sparingly Soluble | Trifluoroacetic acid is miscible with benzene, a similar aromatic hydrocarbon.[1] |

| Hexane | Nonpolar | Sparingly Soluble / Insoluble | Trifluoroacetic acid is miscible with hexane.[1] However, the larger bromine atom may decrease solubility compared to trifluoroacetic acid. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided.

Qualitative Solubility Determination (Rapid Screening)

This method provides a quick assessment of solubility in various solvents.

Materials:

-

Bromodifluoroacetic acid

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, dichloromethane, toluene, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of bromodifluoroacetic acid (e.g., 10 µL) to the solvent.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved droplets or phase separation.

-

If the acid dissolves completely, add another measured aliquot and repeat the process until the solution becomes saturated (undissolved acid is visible).

-

Record the observations as "miscible," "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides accurate quantitative solubility data.

Materials:

-

Bromodifluoroacetic acid

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Prepare a saturated solution by adding an excess amount of bromodifluoroacetic acid to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved acid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter to remove any undissolved micro-droplets.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Record the exact volume of the aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of bromodifluoroacetic acid.

-

Once the solvent has completely evaporated, re-weigh the dish containing the bromodifluoroacetic acid residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant aliquot (L)

Visualization of Synthetic Utility

Bromodifluoroacetic acid is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl group into bioactive molecules. The following diagram illustrates a generalized workflow for this application.

Conclusion

While direct quantitative solubility data for bromodifluoroacetic acid in common organic solvents remains elusive, this guide provides a robust framework for researchers. The estimated solubility profile, based on structurally related compounds, offers a valuable starting point for solvent selection. The detailed experimental protocols empower scientists to determine precise solubility data tailored to their specific needs. Furthermore, the visualized synthetic workflow highlights the practical importance of this compound in modern drug discovery and development. It is anticipated that this technical guide will serve as a useful resource for professionals working with bromodifluoroacetic acid.

References

- 1. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. mdpi.com [mdpi.com]

- 6. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

Theoretical Insights into the Electronic Structure of Bromodifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of bromodifluoroacetic acid (BrCF₂COOH), a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this paper constructs a robust theoretical framework based on established computational methodologies and data from analogous halogenated acetic acids. This guide delves into the molecule's optimized geometry, vibrational frequencies, molecular orbital analysis, and conformational landscape, offering valuable insights for researchers in drug design and development. All quantitative data are presented in structured tables for clarity and comparative analysis, and key concepts are visualized using Graphviz diagrams.

Introduction

Halogenated carboxylic acids are a pivotal class of compounds in organic chemistry, with wide-ranging applications from chemical synthesis to pharmaceuticals. The introduction of halogen atoms can significantly alter the physicochemical properties of a molecule, including its acidity, reactivity, and biological activity. Bromodifluoroacetic acid, with its unique combination of bromine and fluorine atoms, presents a compelling case for theoretical investigation. Understanding its electronic structure is fundamental to predicting its chemical behavior and potential applications.

This whitepaper aims to bridge the current knowledge gap by providing a detailed theoretical characterization of bromodifluoroacetic acid. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we present a model of its electronic properties. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel chemical entities.

Computational Methodology

The theoretical data presented in this guide are based on well-established computational protocols for studying halogenated organic compounds. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocols:

A standard computational protocol for this type of analysis would involve the following steps:

-

Initial Structure Generation: A 3D model of the bromodifluoroacetic acid molecule is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional, such as B3LYP, paired with a suitable basis set, for instance, 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for similar organic molecules.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

-

Molecular Orbital and NBO Analysis: To understand the electronic distribution and bonding characteristics, a Natural Bond Orbital (NBO) analysis is conducted. This provides insights into atomic charges, hybridization, and donor-acceptor interactions. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to assess chemical reactivity.

-

Conformational Analysis: A potential energy surface scan is performed by systematically rotating the C-C bond to identify different stable conformers and the energy barriers between them.

A logical workflow for such a theoretical study is depicted below:

Molecular Structure and Geometry

The optimized geometry of bromodifluoroacetic acid is crucial for understanding its interactions and reactivity. Based on DFT calculations of analogous molecules, we can predict the key structural parameters. The presence of electronegative fluorine and bromine atoms is expected to influence the bond lengths and angles around the α-carbon.

Table 1: Predicted Geometrical Parameters of Bromodifluoroacetic Acid

| Parameter | Bond/Angle | Predicted Value | Analogous Experimental Data (Compound) |

| Bond Lengths (Å) | C-C | 1.53 | 1.546 (Trifluoroacetic acid) |

| C=O | 1.20 | 1.192 (Trifluoroacetic acid) | |

| C-O | 1.34 | 1.353 (Trifluoroacetic acid) | |

| O-H | 0.97 | 0.960 (Trifluoroacetic acid) | |

| C-Br | 1.95 | 1.93 (Bromoacetic acid) | |

| C-F | 1.35 | 1.325 (Trifluoroacetic acid) | |

| **Bond Angles (°) ** | O=C-O | 123 | 122.1 (Trifluoroacetic acid) |

| C-C=O | 125 | 126.8 (Trifluoroacetic acid) | |

| C-C-O | 112 | 111.1 (Trifluoroacetic acid) | |

| F-C-F | 108 | 109.4 (Trifluoroacetic acid, F-C-F angle) | |

| Br-C-F | 109 | - | |

| C-C-Br | 110 | - | |

| C-C-F | 111 | - |

Note: The predicted values are hypothetical and derived from theoretical calculations on analogous compounds. Experimental data for analogous compounds are provided for comparison.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The predicted IR and Raman spectra of bromodifluoroacetic acid would exhibit characteristic peaks corresponding to the stretching and bending modes of its various bonds.

Table 2: Predicted Vibrational Frequencies and Assignments for Bromodifluoroacetic Acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3550 | O-H stretching (in monomer) |

| ν(C=O) | ~1780 | C=O stretching |

| δ(O-H) | ~1420 | O-H bending |

| ν(C-O) | ~1300 | C-O stretching |

| ν(C-C) | ~950 | C-C stretching |

| νₐₛ(CF₂) | ~1180 | Asymmetric CF₂ stretching |

| νₛ(CF₂) | ~1100 | Symmetric CF₂ stretching |

| δ(CF₂) | ~650 | CF₂ scissoring |

| ν(C-Br) | ~600 | C-Br stretching |

Note: These are predicted frequencies and are subject to shifts due to environmental factors and conformational changes.

The relationship between different structural components and their characteristic vibrational frequencies can be visualized as follows:

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 3: Predicted Electronic Properties of Bromodifluoroacetic Acid

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 | Chemical stability and reactivity |

Note: These values are estimations based on DFT calculations of similar halogenated carboxylic acids.

The HOMO is expected to be localized primarily on the oxygen atoms of the carboxyl group and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be an anti-bonding orbital (π*) associated with the carbonyl group (C=O).

Conformational Analysis